molecular formula C25H23BrO2 B8511491 3,5-Bis(4-vinylbenzyloxy)benzyl bromide CAS No. 199277-76-4

3,5-Bis(4-vinylbenzyloxy)benzyl bromide

Cat. No.: B8511491
CAS No.: 199277-76-4
M. Wt: 435.4 g/mol
InChI Key: JVFMELGYXCXKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(4-vinylbenzyloxy)benzyl bromide is a useful research compound. Its molecular formula is C25H23BrO2 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

199277-76-4

Molecular Formula

C25H23BrO2

Molecular Weight

435.4 g/mol

IUPAC Name

1-(bromomethyl)-3,5-bis[(4-ethenylphenyl)methoxy]benzene

InChI

InChI=1S/C25H23BrO2/c1-3-19-5-9-21(10-6-19)17-27-24-13-23(16-26)14-25(15-24)28-18-22-11-7-20(4-2)8-12-22/h3-15H,1-2,16-18H2

InChI Key

JVFMELGYXCXKQW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=C(C=C3)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L flask is charged with 10.0 g (268.6 mmol, 2.3 eq) of LiAlH4 in THF (250 ml) under an argon atmosphere. The resultant solution is cooled with an ice bath and 46.9 g (116.9 mmol) of ester (2A) in THF (250 ml) is added dropwise with stirring and the mixture, stirred over a 2 hour period. Thereafter water (10 ml) and 15% NaOH (10 ml) and finally water (24 ml) is added to the mixture. The grey precipitate is filtered and the filtrate is washed with diethylether. Thereafter water (500 ml) is added and the organic phase is collected. The remaining aqueous phase is further extracted with diethylether (3×500 ml) and the organic phases are collected and combined, dried over MgSO4 and evaporated to dryness. A colourless oil is obtained (38.7 g, 88.5%). Addition of a little hexane effects precipitation of white crystals of 3,5-di(4-vinylbenzyloxy)benzylalcohol (2B). A 1 L flask is charged with 64.5 g (173 mmol) of (2B) in THF (250 ml) under an argon atmosphere. Thereafter, 68.1 g (260 mmol, 1.5 eq) of PPh3 and then 86.2 g (260 mmol, 1.5 eq) of CBr4 are added and the resultant mixture stirred gently for 1 hour in an ice bath whereupon a milky suspension is obtained. To this suspension is added water (600 ml) and diethylether (400 ml). The organic phase is collected and the aqueous phase is further extracted with diethylether (2×500 ml). The organic phases are collected and combined, dried over MgS04 and evaporated to dryness. A yellow oil is obtained which is dissolved in hexane/acetone 9:1 and filtered over Kieselgel. The resultant solution is left to recrystallise to yield fine white crystals of 3,5-di(4-vinylbenzyloxy)benzylbromide (2).
Name
hexane acetone
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
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solvent
Reaction Step Two
Name
3,5-di(4-vinylbenzyloxy)benzylalcohol
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three
Name
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10 mL
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reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
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Quantity
250 mL
Type
solvent
Reaction Step Five
[Compound]
Name
resultant solution
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0 (± 1) mol
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Reaction Step Six
Name
ester
Quantity
46.9 g
Type
reactant
Reaction Step Seven
Name
Quantity
250 mL
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solvent
Reaction Step Seven
Name
( 2B )
Quantity
64.5 g
Type
reactant
Reaction Step Eight
Name
Quantity
250 mL
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solvent
Reaction Step Eight
Name
Quantity
68.1 g
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reactant
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Quantity
86.2 g
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reactant
Reaction Step Nine
[Compound]
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resultant mixture
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0 (± 1) mol
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Reaction Step Ten

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